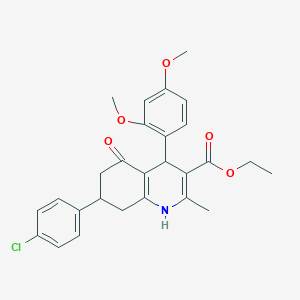![molecular formula C21H27ClN4O3 B4977686 N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4977686.png)
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea (CDPPB) is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction.
Wirkmechanismus
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea is a positive allosteric modulator of mGluR5. It enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to increase synaptic plasticity and enhance long-term potentiation (LTP) in the hippocampus. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region implicated in reward processing and addiction. N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea is a selective positive allosteric modulator of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. However, N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has limited solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea. One direction is to further explore its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction. Another direction is to investigate the molecular mechanisms underlying its effects on synaptic plasticity, dopamine release, and BDNF expression. Finally, there is a need to develop more potent and selective positive allosteric modulators of mGluR5 that can overcome the limitations of N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea.
Synthesemethoden
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea is synthesized through a multi-step process that involves the reaction of 2-chloro-4,5-dimethoxybenzylamine with 1-(2-fluoro-4-nitrophenyl)ethanone to form 2-(2-chloro-4,5-dimethoxyphenyl)-1-(2-fluoro-4-nitrophenyl)ethanone. This intermediate is then reacted with phenyl isocyanate to form N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to have antidepressant-like effects in animal models of depression and anxiety. N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has also been shown to have antipsychotic-like effects in animal models of schizophrenia. In addition, N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-chloro-4,5-dimethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-28-19-14-17(22)18(15-20(19)29-2)26-12-10-25(11-13-26)9-8-23-21(27)24-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUTZTOTZQXRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)


![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)
![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)

![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4977675.png)

